molecular formula C15H24O B14453102 2,4,6-Tripropylphenol CAS No. 74663-50-6

2,4,6-Tripropylphenol

Cat. No.: B14453102
CAS No.: 74663-50-6
M. Wt: 220.35 g/mol
InChI Key: PHSXXPSPEBSWOK-UHFFFAOYSA-N
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Description

2,4,6-Tripropylphenol is an organic compound belonging to the phenol family It is characterized by the presence of three propyl groups attached to the benzene ring at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tripropylphenol typically involves the alkylation of phenol with propyl halides under basic conditions. A common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring of phenol, resulting in the substitution of hydrogen atoms with propyl groups at the 2, 4, and 6 positions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where phenol and propyl halides are fed into a reactor containing a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tripropylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in phenols can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Phenols can be reduced to cyclohexanols using hydrogen in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclohexanols.

    Substitution: Nitro- and halogen-substituted phenols.

Scientific Research Applications

2,4,6-Tripropylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,4,6-Tripropylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The propyl groups increase the hydrophobicity of the molecule, allowing it to interact with lipid membranes and potentially disrupt their integrity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in flame retardants.

    2,4,6-Trichlorophenol: A chlorinated phenol used as a pesticide and antiseptic.

    2,4,6-Trimethylphenol: A methylated phenol used in the synthesis of antioxidants and fragrances.

Uniqueness

2,4,6-Tripropylphenol is unique due to the presence of propyl groups, which confer distinct hydrophobic properties and reactivity compared to its halogenated and methylated counterparts. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or molecules.

Properties

CAS No.

74663-50-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,4,6-tripropylphenol

InChI

InChI=1S/C15H24O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h10-11,16H,4-9H2,1-3H3

InChI Key

PHSXXPSPEBSWOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)CCC)O)CCC

Origin of Product

United States

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